molecular formula C14H6NiO4 B6320101 Alizarin nickel complex;  Ni content approx. 15% CAS No. 388570-91-0

Alizarin nickel complex; Ni content approx. 15%

Cat. No. B6320101
CAS RN: 388570-91-0
M. Wt: 296.89 g/mol
InChI Key: ONLUDXCULIUXSH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Alizarin nickel complex is a catalyst with a core of nickel . It is part of the anthraquinones family, which contains three aromatic conjugated rings and two ketonic groups in the central rings .


Synthesis Analysis

The Nickel (II)–alizarin red S (Ni–ARS) complexes were synthesized using different mole ratios and pH . The variation in moles (1:2 and 1:3) did not affect the type or structure of the complex produced, but variations in pH affected the type of complex obtained . The dimer complex was obtained at pH 7 and 8, while the monomer complex was obtained at pH 6 .


Molecular Structure Analysis

The ARS ligand complexation occurred in the carbonyl and hydroxyl (peri-hydroxy carbonyl) groups . DFT studies show that monomeric complexes are more stable than dimeric complexes while confirming a higher yield of monomeric complexes than dimeric complexes .


Chemical Reactions Analysis

The Alizarin nickel complex has been found to exhibit antibacterial activity. Molecular docking studies showed antibacterial activity of E. coli and S. aureus from dimer complexes > monomer complexes > ARS .


Physical And Chemical Properties Analysis

The Alizarin nickel complex has an empirical formula (Hill Notation) of C14H6NiO4 and a molecular weight of 296.89 . It is a solid substance and is used as a catalyst .

Scientific Research Applications

Alizarin nickel complex; Ni content approx. 15% has a variety of scientific research applications, such as in the study of catalytic reactions, the development of new materials, and the study of coordination chemistry. In the study of catalytic reactions, Alizarin nickel complex; Ni content approx. 15% can be used to investigate the catalytic activity of metal complexes. It can also be used to develop new materials, such as catalysts and sensors. In coordination chemistry, Alizarin nickel complex; Ni content approx. 15% can be used to study the structure and reactivity of metal complexes.

Mechanism of Action

Target of Action

Nickel Alizarinate, also known as Alizarin nickel complex, primarily targets bacterial species such as E. coli and S. aureus . The compound’s antibacterial ability is determined through molecular docking studies .

Mode of Action

Nickel Alizarinate complexes are synthesized using different mole ratios and pH . The Alizarin Red S (ARS) ligand complexation occurs in the carbonyl and hydroxyl (peri-hydroxy carbonyl) groups . Density Functional Theory (DFT) studies show that monomeric complexes are more stable than dimeric complexes . Molecular docking showed antibacterial activity from dimer complexes .

Biochemical Pathways

Nickel Alizarinate affects the carbon/nitrogen metabolism pathways . The compound’s interaction with these pathways can lead to changes in the bacterial cell’s metabolic processes, potentially inhibiting their growth and proliferation .

Pharmacokinetics (ADME Properties)

It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The primary result of Nickel Alizarinate’s action is its antibacterial activity. Specifically, it has been shown to have activity against E. coli and S. aureus . The compound’s interaction with its targets leads to changes in the bacterial cells’ metabolic processes, potentially inhibiting their growth and proliferation .

Action Environment

Nickel Alizarinate’s action, efficacy, and stability can be influenced by environmental factors. Nickel is a transition element extensively distributed in the environment, air, water, and soil . It may derive from natural sources and anthropogenic activity . The pH of the environment plays a crucial role in the formation of Nickel Alizarinate complexes . Variations in pH can affect the type of complex obtained, which in turn can influence the compound’s antibacterial activity .

Advantages and Limitations for Lab Experiments

Alizarin nickel complex; Ni content approx. 15% has a number of advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it an ideal choice for laboratory use. Additionally, it has a wide range of applications, making it a versatile choice for research. However, Alizarin nickel complex; Ni content approx. 15% also has some limitations for laboratory use. It is not very stable, and can decompose over time. Additionally, it can be toxic if handled improperly, so it should be used with caution.

Future Directions

There are a number of potential future directions for Alizarin nickel complex; Ni content approx. 15%. One potential direction is the development of new catalysts and sensors based on Alizarin nickel complex; Ni content approx. 15%. Additionally, Alizarin nickel complex; Ni content approx. 15% could be used to study the structure and reactivity of metal complexes, as well as to investigate the catalytic activity of metal complexes. Finally, Alizarin nickel complex; Ni content approx. 15% could be used to develop new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Synthesis Methods

Alizarin nickel complex; Ni content approx. 15% can be synthesized using a variety of methods, such as ligand exchange, electrochemical reduction, and wet chemical synthesis. Ligand exchange involves the replacement of one ligand by another, while electrochemical reduction involves the reduction of a metal ion to a lower oxidation state. Wet chemical synthesis is the most commonly used method of synthesizing Alizarin nickel complex; Ni content approx. 15%, and involves the reaction of a metal salt with a ligand in an aqueous solution.

properties

IUPAC Name

9,10-dioxoanthracene-1,2-diolate;nickel(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4.Ni/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H;/q;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLUDXCULIUXSH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6NiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319242
Record name Nickel alizarinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

388570-91-0
Record name Nickel alizarinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.